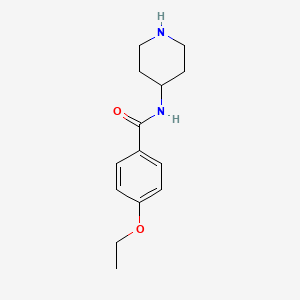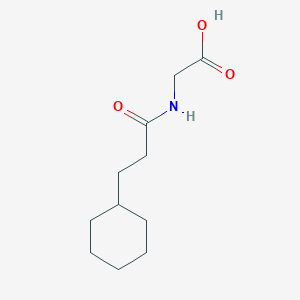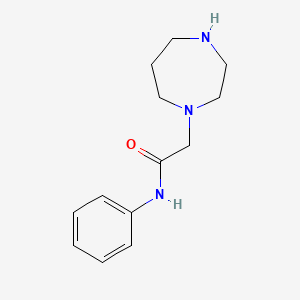![molecular formula C11H13NO3S B7459926 2-[5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl(methyl)amino]acetic acid](/img/structure/B7459926.png)
2-[5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl(methyl)amino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl(methyl)amino]acetic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is also known by its chemical name, tiagabine, and is a GABA reuptake inhibitor.
Mecanismo De Acción
The mechanism of action of tiagabine involves the inhibition of the GABA transporter, which leads to an increase in the concentration of GABA in the synaptic cleft. GABA is an inhibitory neurotransmitter that plays a crucial role in the regulation of neuronal excitability. By increasing the concentration of GABA, tiagabine can reduce neuronal excitability and prevent seizures.
Biochemical and Physiological Effects
Tiagabine has been shown to have a range of biochemical and physiological effects. It can increase the concentration of GABA in the brain, which can lead to a reduction in neuronal excitability. Tiagabine has also been shown to increase the threshold for seizure activity, making it an effective anticonvulsant. In addition, tiagabine has been shown to have anxiolytic and antidepressant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of tiagabine is its specificity for the GABA transporter. This makes it a useful tool for studying the role of GABA in various physiological and pathological processes. However, tiagabine can also have off-target effects, which can complicate the interpretation of experimental results. Another limitation of tiagabine is its poor solubility, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for tiagabine research. One area of interest is the development of more potent and selective GABA transporter inhibitors. Another area of interest is the use of tiagabine in the treatment of addiction. Tiagabine has been shown to reduce the reinforcing effects of drugs of abuse, making it a promising candidate for the treatment of addiction. Finally, tiagabine has also been investigated for its potential use in the treatment of neuropathic pain.
Métodos De Síntesis
The synthesis of tiagabine involves the condensation of 2-(2-oxo-1-pyrrolidinyl) acetic acid with 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid methyl ester. The reaction is carried out in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is then hydrolyzed to obtain tiagabine.
Aplicaciones Científicas De Investigación
Tiagabine has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to have anticonvulsant properties and is used in the treatment of epilepsy. Tiagabine has also been investigated for its potential use in the treatment of anxiety disorders, depression, and addiction.
Propiedades
IUPAC Name |
2-[5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl(methyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S/c1-12(6-10(13)14)11(15)9-5-7-3-2-4-8(7)16-9/h5H,2-4,6H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMWWBFEFGRQDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C(=O)C1=CC2=C(S1)CCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carbonyl)-N-methylglycine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid](/img/structure/B7459851.png)
![[4-(3-Methoxyphenyl)piperazin-1-yl]-[3-methyl-1-(2-methylphenyl)thieno[2,3-c]pyrazol-5-yl]methanone](/img/structure/B7459866.png)
![4'-Amino-3'-fluoro[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B7459867.png)


![4-[[(3,4-Difluorobenzoyl)amino]methyl]benzoic acid](/img/structure/B7459897.png)
![2-Chloro-N-[3-(trifluoromethoxy)phenyl]acetamide](/img/structure/B7459902.png)



![[3-(4-Methoxy-phenyl)-propionylamino]-acetic acid](/img/structure/B7459919.png)

